(S)-2-Acetamidohexanoic acid

Enzymology Chiral Resolution Acylase I Substrate Specificity

This L-enantiomer is non-interchangeable for acylase I/α-chymotrypsin studies and solid-phase peptide synthesis. Its defined n-butyl side chain and protected α-amine guarantee reproducible coupling and accurate kinetic data. Use as a methionine substitute or chiral building block in asymmetric synthesis. Order the correct stereoisomer to avoid failed experiments caused by D-enantiomers or shorter-chain analogs.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 15891-49-3
Cat. No. B556414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Acetamidohexanoic acid
CAS15891-49-3
Synonyms15891-49-3; Acetyl-L-norleucine; Ac-Nle-Oh; (S)-2-Acetamidohexanoicacid; L-Norleucine,N-acetyl-; N-Acetylnorleucine; N-Acetyl-L-norleucine; AC1ODX8T; AC1Q2UOE; Norleucine,N-acetyl-,L-; SCHEMBL243250; (2S)-2-acetamidohexanoicacid; CHEMBL2075001; CTK0H3807; JDMCEGLQFSOMQH-ZETCQYMHSA-N; MolPort-001-792-734; BTB13555; ZINC1737966; ANW-42035; CCG-40694; AKOS006272719; AM82586; MCULE-3651693998; AJ-31379; AK106110
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m0/s1
InChIKeyJDMCEGLQFSOMQH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.31 M

(S)-2-Acetamidohexanoic Acid (CAS: 15891-49-3) Procurement and Identification Overview


(S)-2-Acetamidohexanoic acid (CAS: 15891-49-3), also known as N-Acetyl-L-norleucine or Ac-Nle-OH, is an acetylated derivative of the non-proteinogenic amino acid L-norleucine [1]. This chiral molecule features an N-terminal acetyl group attached to the α-amino function of L-norleucine, yielding a stable aliphatic building block with a molecular weight of 173.21 g/mol . It is a white crystalline powder with a melting point of 106.0–109.0 °C and solubility in methanol and water . Its defined stereochemistry and protected amino group make it a valuable intermediate in peptide synthesis and a tool compound for studying enzyme-substrate interactions .

Why (S)-2-Acetamidohexanoic Acid Cannot Be Substituted by Generic N-Acetyl Amino Acid Analogs


Simple substitution with other N-acetyl amino acids, such as N-acetyl-L-leucine or N-acetyl-DL-norleucine, fails due to distinct differences in stereochemistry, enzyme recognition, and physicochemical properties. The L-configuration of (S)-2-Acetamidohexanoic acid is crucial for specific interactions with enzymes like acylase I, where the D-enantiomer exhibits markedly different hydrolysis kinetics [1]. Furthermore, its specific aliphatic side chain length (n-butyl) directly impacts its behavior in enzymatic systems and its role as a building block in solid-phase peptide synthesis [2]. Even among L-enantiomers, chain length variations in analogs like N-acetyl-L-norvaline (C5) or N-acetyl-L-leucine (C6 branched) alter substrate specificity and hydrophobic interactions, making (S)-2-Acetamidohexanoic acid a non-interchangeable, fit-for-purpose reagent for precise biochemical and synthetic applications [3].

Quantitative Differentiation of (S)-2-Acetamidohexanoic Acid: A Procurement Evidence Guide


Enantioselective Recognition by Acylase I: Differential Hydrolysis Rates

In a comparative study of acylase I activity, the hydrolysis rate of N-acetyl-L-norleucine (the target compound) was measured against its D-enantiomer and chloroacetyl analog [1]. The L-enantiomer exhibited a distinctly different kinetic profile, highlighting the enzyme's stereospecificity and the importance of the L-configuration for this substrate. The maximal hydrolysis rate for straight-chain L-amino acids was achieved with L-norvaline when the chloroacetyl or acetyl group was used, but the rate declined for longer chains. In contrast, N-trifluoroacetyl-L-norleucine was hydrolyzed more slowly than its chloroacetyl analog [2].

Enzymology Chiral Resolution Acylase I Substrate Specificity

Differential Specificity in α-Chymotrypsin Catalysis: N-Acetyl-L-Norleucine vs. N-Acetyl-L-Leucine

A temperature-dependent kinetic study (5-30°C, pH 8.0) of α-chymotrypsin catalyzed hydrolysis compared methyl esters of N-acetyl-L-amino acids with varying side chains [1]. The study found that the binding and catalytic constants (Ks, k2, k3) for N-acetyl-L-norleucine methyl ester differ significantly from those of the N-acetyl-L-leucine analog. The free energy of binding is driven by hydrophobic interactions of the side chain, which is dependent on chain length and branching. The enthalpy-entropy compensation pattern for N-acetyl-L-norleucine is distinct from that of the phenylalanine or shorter-chain norvaline derivatives, indicating a unique thermodynamic signature for the enzyme-substrate interaction [2].

Enzyme Kinetics Protease Specificity α-Chymotrypsin

Physicochemical Differentiation: Solubility and Purity Specifications

The target compound, (S)-2-Acetamidohexanoic acid, is commercially available with defined purity and solubility parameters that distinguish it from its racemic mixture . The L-enantiomer is specified with a purity of >98.0% (by neutralization titration) and exhibits a melting point of 106.0–109.0 °C . Its solubility in methanol is described as 'almost transparency', indicating a clear solution at typical working concentrations, a critical parameter for reproducible peptide coupling reactions . In contrast, the racemic mixture, N-acetyl-DL-norleucine (CAS: 7682-16-8), while also available at >98.0% purity, represents a different physical and stereochemical entity, which is not interchangeable for applications requiring a defined stereocenter .

Peptide Synthesis Reagent Purity Solubility

In Vitro Anti-Cancer Activity: A Qualifying Biological Property

Acetyl-L-norleucine has been shown to inhibit the growth of cancer cells in vitro . This activity is linked to its amphipathic nature, which may facilitate membrane attachment and subsequent biological effects. It is also known to bind to both the active and allosteric sites of acylase I, inhibiting its activity and thereby impacting fatty acid synthesis pathways [1]. While specific IC50 values and detailed comparative data against other N-acetyl amino acids are not provided in the available abstracts, this reported biological activity distinguishes it from many other simple N-acetyl amino acids that may not exhibit such in vitro growth inhibition.

Cancer Biology In Vitro Assays Bioactive Compounds

Key Research and Industrial Applications for (S)-2-Acetamidohexanoic Acid


Enzymology Studies: Substrate for Acylase I and Protease Specificity Assays

This compound serves as a defined substrate for studying the stereospecificity and kinetics of acylase I [1]. Its L-configuration is essential for activity, making it a critical reagent for researchers investigating the enzyme's mechanism, substrate scope, or for use in coupled enzymatic assays. It is also a key substrate for determining the specificity of proteases like α-chymotrypsin, where its unique side chain allows for the quantification of hydrophobic binding contributions .

Peptide Synthesis: Protected Building Block for Solid-Phase Synthesis

As an N-acetyl protected amino acid, it is a ready-to-use building block for solid-phase peptide synthesis (SPPS) [1]. The acetyl group protects the α-amino function, allowing for selective coupling at the C-terminus. The L-norleucine residue can be incorporated into peptide chains to introduce a hydrophobic, aliphatic side chain, often used as a non-oxidizable substitute for methionine, or to modulate peptide structure and stability .

In Vitro Cancer Biology: Screening for Bioactive Amino Acid Derivatives

Given its reported ability to inhibit cancer cell growth in vitro, this compound can be used as a tool compound in preliminary screens for anti-cancer activity [1]. Its amphipathic nature and interaction with acylase I make it a candidate for studies exploring the link between amino acid metabolism and cell proliferation, potentially serving as a starting point for the development of more potent analogs .

Organic Synthesis: Chiral Intermediate for Complex Molecule Construction

The compound's defined chiral center and protected amino group make it a versatile intermediate in the synthesis of more complex, enantiomerically pure molecules [1]. It can be used in the preparation of peptidomimetics, pharmaceutical intermediates, or as a chiral auxiliary in asymmetric synthesis, where its stereochemistry is crucial for the final product's activity .

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